molecular formula C9H13N7 B13635051 N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B13635051
M. Wt: 219.25 g/mol
InChI Key: PEJSHSTXVIFQKH-UHFFFAOYSA-N
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Description

N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazine ring and a propyl group attached at the N7 position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrimidine derivative with a diazine precursor in the presence of a propylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or diazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-trione, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N7-methylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine
  • N7-benzylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine

Uniqueness

N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is unique due to the presence of the propyl group at the N7 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its methyl or benzyl analogs.

Properties

Molecular Formula

C9H13N7

Molecular Weight

219.25 g/mol

IUPAC Name

2-N-propylpyrimido[4,5-d]pyrimidine-2,5,7-triamine

InChI

InChI=1S/C9H13N7/c1-2-3-12-9-13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3H2,1H3,(H5,10,11,12,13,14,15,16)

InChI Key

PEJSHSTXVIFQKH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C2C(=NC(=NC2=N1)N)N

Origin of Product

United States

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